4-(Benzyloxy)-5-bromopyrimidin-2-amine structure elucidation
4-(Benzyloxy)-5-bromopyrimidin-2-amine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-(Benzyloxy)-5-bromopyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development.[1][2] It ensures the identity, purity, and stability of active pharmaceutical ingredients (APIs), which is paramount for regulatory compliance and, ultimately, patient safety.[3][4] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to unequivocally determine the structure of 4-(benzyloxy)-5-bromopyrimidin-2-amine, a substituted pyrimidine of interest in medicinal chemistry. We will explore the synergistic application of mass spectrometry, nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction, presenting not just the "how" but the critical "why" behind each experimental choice. This document is designed to serve as a practical reference for researchers and professionals in the pharmaceutical sciences, emphasizing a logical, self-validating workflow for structural characterization.
Introduction: The Imperative of Unambiguous Structure Determination
Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug design.[5][6][7] The introduction of a benzyloxy group, a bromine atom, and an amine functionality to the pyrimidine core, as in 4-(benzyloxy)-5-bromopyrimidin-2-amine, creates a molecule with significant potential for therapeutic applications. However, before any biological evaluation can be meaningfully undertaken, its exact chemical structure must be rigorously confirmed. Any ambiguity in the arrangement of these substituents could lead to vastly different physicochemical properties and pharmacological effects.
The process of structure elucidation is a systematic investigation that pieces together molecular information from various analytical techniques.[8] This guide will follow a logical workflow, beginning with the confirmation of the molecular formula and proceeding through the detailed mapping of atomic connectivity and stereochemistry.
Foundational Analysis: Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound.[3][9] For a halogenated molecule like 4-(benzyloxy)-5-bromopyrimidin-2-amine, MS provides the first crucial pieces of evidence for its identity.
The Causality Behind Ionization Technique Selection
The choice of ionization technique is critical for obtaining the desired spectral information.
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Electron Ionization (EI): A "hard" ionization technique that bombards the sample with high-energy electrons.[9] This leads to extensive and reproducible fragmentation, providing a "molecular fingerprint" that can be valuable for structural elucidation.[9]
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Chemical Ionization (CI): A "soft" ionization technique that uses a reagent gas to ionize the analyte.[9] CI imparts less energy than EI, resulting in less fragmentation and a more prominent molecular ion peak, which is crucial for confirming the molecular weight.[9]
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Electrospray Ionization (ESI): A very soft ionization technique particularly suited for polar molecules. It often produces protonated molecules [M+H]+ or other adducts, which are excellent for accurate mass determination with a high-resolution mass spectrometer (HRMS).
For 4-(benzyloxy)-5-bromopyrimidin-2-amine, a combination of EI-MS for fragmentation analysis and ESI-HRMS for accurate mass determination would be the optimal strategy.
Interpreting the Mass Spectrum: The Bromine Isotopic Signature
A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively).[10] This results in a distinctive pair of peaks for the molecular ion (M) and any bromine-containing fragments, separated by 2 m/z units (M and M+2) with almost equal intensity.[9][10] This provides unequivocal evidence for the presence of a single bromine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS can measure the mass-to-charge ratio to several decimal places, allowing for the determination of the elemental composition of an ion. This is a powerful tool for confirming the molecular formula.
Table 1: Expected HRMS Data for 4-(Benzyloxy)-5-bromopyrimidin-2-amine
| Molecular Formula | Adduct | Calculated m/z |
| C₁₁H₁₀BrN₃O | [M+H]+ | 280.0080 |
Fragmentation Analysis: Piecing Together the Structure
The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for halogenated compounds include the cleavage of the carbon-halogen bond.[9] For 4-(benzyloxy)-5-bromopyrimidin-2-amine, key expected fragments would include:
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Loss of the benzyl group: A prominent peak corresponding to the loss of a benzyl radical (C₇H₇•), leading to a brominated aminopyrimidinol cation.
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Loss of the bromine atom: Cleavage of the C-Br bond.[9]
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Fragments from the pyrimidine ring itself.
Experimental Protocol: GC-MS and LC-HRMS
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GC-MS Analysis:
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Instrument: Gas chromatograph coupled to a mass spectrometer with an EI source.
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Column: A non-polar capillary column (e.g., DB-5ms).
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Injector Temperature: 250 °C.
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Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
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MS Scan Range: m/z 40-500.
-
-
LC-HRMS Analysis:
-
Instrument: Liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF) with an ESI source.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
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Ionization Mode: Positive.
-
MS Scan Mode: Full scan from m/z 100-1000 with a resolution of >60,000.
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Unraveling Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all protons and carbons and their connectivity.
¹H NMR Spectroscopy: Proton Environment and Multiplicity
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons.
Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-(Benzyloxy)-5-bromopyrimidin-2-amine
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-6 | ~8.2 | s | 1H | Pyrimidine proton |
| Phenyl-H | ~7.3-7.5 | m | 5H | Benzyl group aromatic protons |
| CH₂ | ~5.5 | s | 2H | Benzylic methylene protons |
| NH₂ | ~6.0 | br s | 2H | Amine protons |
Causality: The pyrimidine proton (H-6) is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms and the bromine atom. The benzylic protons (CH₂) will appear as a singlet, and their chemical shift is influenced by the adjacent oxygen atom. The amine protons are often broad and may exchange with D₂O.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-(Benzyloxy)-5-bromopyrimidin-2-amine
| Carbon | Predicted δ (ppm) | Assignment |
| C-2 | ~162 | Carbon bearing the amine group |
| C-4 | ~168 | Carbon bearing the benzyloxy group |
| C-5 | ~105 | Carbon bearing the bromine atom |
| C-6 | ~158 | Pyrimidine methine carbon |
| CH₂ | ~70 | Benzylic methylene carbon |
| Phenyl C-1' | ~136 | Phenyl ipso-carbon |
| Phenyl C-2'/3'/4' | ~127-129 | Phenyl aromatic carbons |
Causality: The carbons of the pyrimidine ring are significantly deshielded due to the presence of the electronegative nitrogen atoms. The carbon attached to the bromine (C-5) will be shifted upfield compared to a non-brominated analogue due to the heavy atom effect.
2D NMR for Unambiguous Assignments
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, which is of limited use for this molecule due to the lack of adjacent protons on the pyrimidine ring but can confirm the connectivity within the benzyl group if the multiplets are resolved.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is essential for definitively assigning the signals for C-6/H-6 and the benzylic CH₂.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for piecing together the molecular fragments. For example, correlations from the benzylic CH₂ protons to C-4 of the pyrimidine ring and to the ipso-carbon of the phenyl ring would confirm the benzyloxy linkage. Correlations from H-6 to C-4 and C-5 would confirm the substitution pattern on the pyrimidine ring.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)
-
COSY
-
HSQC
-
HMBC
-
The Definitive Proof: Single-Crystal X-ray Diffraction
While MS and NMR provide compelling evidence for the proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the molecular structure in the solid state.[11] This technique maps the electron density of a crystalline sample, revealing the precise three-dimensional arrangement of every atom and the bond lengths and angles between them.
The Principle of X-ray Crystallography
When a beam of X-rays is passed through a single, well-ordered crystal, the X-rays are diffracted by the electrons of the atoms in the crystal lattice. The resulting diffraction pattern is unique to the crystal structure. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be reconstructed, and from this, the atomic positions can be determined with high precision.
Why X-ray Crystallography is Authoritative
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Unambiguous Connectivity: It directly visualizes the connections between atoms.
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Stereochemistry: It can determine the absolute stereochemistry if applicable.
-
Conformation: It reveals the preferred conformation of the molecule in the solid state.
-
Intermolecular Interactions: It provides insights into how molecules pack in the crystal lattice, revealing hydrogen bonding and other non-covalent interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is used, and the diffraction data are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to solve the phase problem and generate an initial electron density map. An atomic model is built into the map and refined against the experimental data to achieve the best possible fit.
Integrated Workflow and Data Synthesis
The power of this multi-technique approach lies in the convergence of data. Each experiment provides a piece of the puzzle, and together they form a self-validating system.
Logical Flow of Elucidation
Caption: Workflow for the structure elucidation of 4-(Benzyloxy)-5-bromopyrimidin-2-amine.
Data Summary Table
Table 4: Summary of Spectroscopic and Crystallographic Data
| Technique | Key Findings |
| Mass Spectrometry | - Molecular ion with a characteristic M/M+2 pattern (1:1 ratio) confirming one Br atom.[9][10]- HRMS data consistent with the molecular formula C₁₁H₁₀BrN₃O. |
| ¹H NMR | - A singlet in the aromatic region for the pyrimidine proton.- A multiplet integrating to 5H for the phenyl group.- A singlet integrating to 2H for the benzylic CH₂.- A broad singlet for the NH₂ protons. |
| ¹³C NMR | - Four distinct signals for the pyrimidine ring carbons.- A signal for the benzylic CH₂ carbon.- Signals corresponding to the phenyl group carbons. |
| 2D NMR (HMBC) | - Correlation between benzylic protons and C-4 of the pyrimidine ring.- Correlations confirming the positions of all substituents on the pyrimidine ring. |
| X-ray Crystallography | - Provides the definitive bond connectivity and 3D structure, confirming the identity as 4-(benzyloxy)-5-bromopyrimidin-2-amine.[11] |
Conclusion
The structural elucidation of 4-(benzyloxy)-5-bromopyrimidin-2-amine is a multi-faceted process that relies on the logical application and interpretation of modern analytical techniques. By systematically employing mass spectrometry to establish the molecular formula and the presence of bromine, followed by a comprehensive suite of 1D and 2D NMR experiments to map the atomic connectivity, a confident structural hypothesis can be proposed. This hypothesis is then unequivocally confirmed through single-crystal X-ray diffraction, the gold standard for structure determination. This rigorous, self-validating workflow ensures the scientific integrity of the data and is an essential component of the drug development process, providing the solid foundation upon which all subsequent biological and toxicological studies are built.
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